molecular formula C8H2Cl2F3N B13424514 3,5-Dichloro-4-(trifluoromethyl)benzonitrile

3,5-Dichloro-4-(trifluoromethyl)benzonitrile

Cat. No.: B13424514
M. Wt: 240.01 g/mol
InChI Key: AUAPOFUCAHCWMZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2Cl2F3N It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3,5-dichlorobenzonitrile with trifluoromethylating agents under specific conditions

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. For example, the use of nickel-catalyzed arylcyanation reactions can be employed to produce 3,5-Dichloro-4-(trifluoromethyl)benzonitrile in larger quantities .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3,5-Dichloro-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Dichloro-4-(trifluoromethyl)benzonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzonitrile
  • 4-(Trifluoromethyl)benzonitrile
  • 3,5-Bis(trifluoromethyl)benzonitrile

Uniqueness

Compared to similar compounds, 3,5-Dichloro-4-(trifluoromethyl)benzonitrile is unique due to the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and specific biological activities, making it valuable for various applications .

Properties

Molecular Formula

C8H2Cl2F3N

Molecular Weight

240.01 g/mol

IUPAC Name

3,5-dichloro-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2Cl2F3N/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-2H

InChI Key

AUAPOFUCAHCWMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)C#N

Origin of Product

United States

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